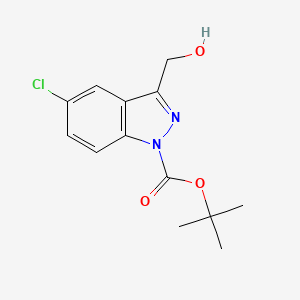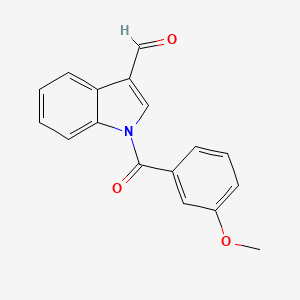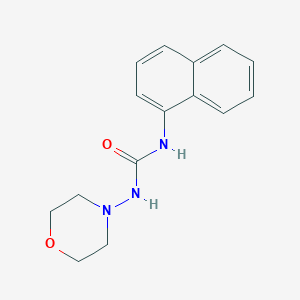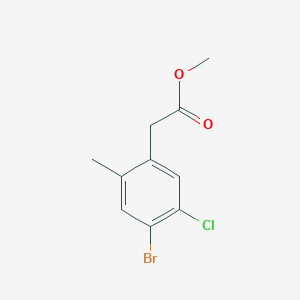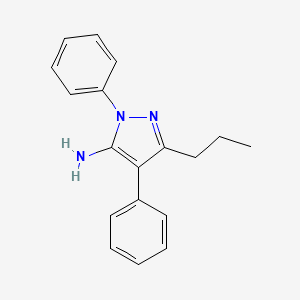
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with diketones or enones . For instance, the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and pyrazole oxides, depending on the reaction conditions and reagents used .
科学的研究の応用
1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other specialty chemicals
作用機序
The mechanism of action of 1,4-Diphenyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,4-Diphenyl-1H-pyrazol-5-amine: Similar structure but lacks the propyl group.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Contains additional phenyl groups and a different substitution pattern
Uniqueness
The presence of both phenyl and propyl groups on the pyrazole ring can enhance its biological activity and make it a valuable compound for various research and industrial purposes .
特性
分子式 |
C18H19N3 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
2,4-diphenyl-5-propylpyrazol-3-amine |
InChI |
InChI=1S/C18H19N3/c1-2-9-16-17(14-10-5-3-6-11-14)18(19)21(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9,19H2,1H3 |
InChIキー |
YIHZTPFJCWMLRD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11846038.png)

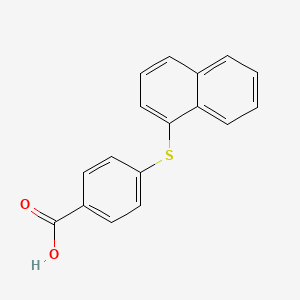
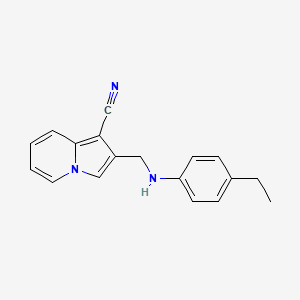
![5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11846076.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


